10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)-
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Overview
Description
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)-: is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with a carboxamide group and a N-(3-(methylthio)propyl) substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- typically involves multiple steps, starting from phenothiazine. The general synthetic route includes:
Nitration and Reduction: Phenothiazine is first nitrated and then reduced to form the corresponding amine.
Carboxylation: The amine is then carboxylated to introduce the carboxamide group.
Substitution: Finally, the N-(3-(methylthio)propyl) group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- is not fully understood but is believed to involve:
Molecular Targets: Interaction with dopamine and serotonin receptors, similar to other phenothiazine derivatives.
Pathways: Modulation of neurotransmitter pathways, leading to its potential antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
- 10H-Phenothiazine-10-carboxamide
- N-benzyl-10H-phenothiazine-10-carboxamide
- 10-Phenyl-10H-phenothiazine
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- is unique due to the presence of the N-(3-(methylthio)propyl) group, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives.
Properties
CAS No. |
53056-51-2 |
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Molecular Formula |
C17H18N2OS2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylpropyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2OS2/c1-21-12-6-11-18-17(20)19-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)19/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) |
InChI Key |
CRBJLTPGFKNFSA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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